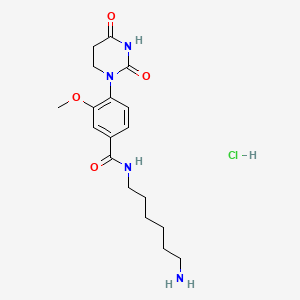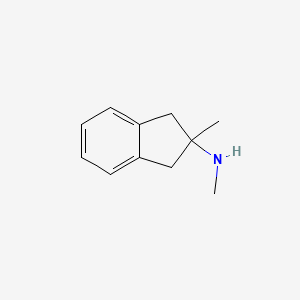
Methyl-(2-methyl-indan-2-yl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-dimethyl-2,3-dihydro-1H-inden-2-amine is an organic compound with a unique structure that includes an indene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-2,3-dihydro-1H-inden-2-amine typically involves organic synthesis techniques. One common method involves the reaction of indene with methylamine under specific conditions to introduce the amine group at the desired position. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield .
Industrial Production Methods
Industrial production of N,2-dimethyl-2,3-dihydro-1H-inden-2-amine may involve large-scale organic synthesis processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high yield .
Análisis De Reacciones Químicas
Types of Reactions
N,2-dimethyl-2,3-dihydro-1H-inden-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Aplicaciones Científicas De Investigación
N,2-dimethyl-2,3-dihydro-1H-inden-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in the development of bioactive compounds and studying their interactions with biological targets.
Industry: It is used in the production of materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N,2-dimethyl-2,3-dihydro-1H-inden-2-amine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indene derivatives, such as 2,3-dihydro-1H-indene and 2,3-dihydro-1H-indene-2-amine. These compounds share structural similarities but differ in their functional groups and reactivity .
Uniqueness
N,2-dimethyl-2,3-dihydro-1H-inden-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other indene derivatives may not be suitable .
Propiedades
Fórmula molecular |
C11H15N |
|---|---|
Peso molecular |
161.24 g/mol |
Nombre IUPAC |
N,2-dimethyl-1,3-dihydroinden-2-amine |
InChI |
InChI=1S/C11H15N/c1-11(12-2)7-9-5-3-4-6-10(9)8-11/h3-6,12H,7-8H2,1-2H3 |
Clave InChI |
DSCODBUEQGDHLX-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=CC=CC=C2C1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


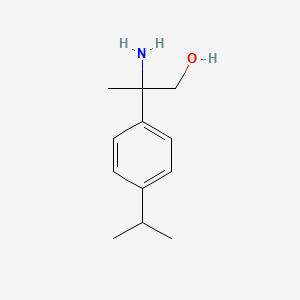
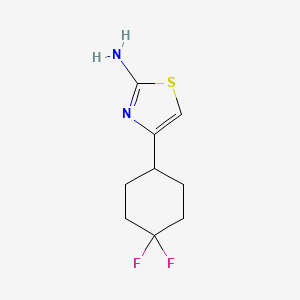
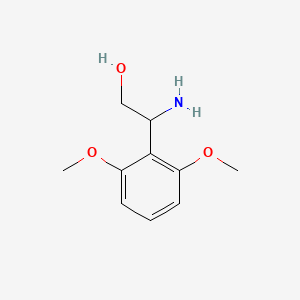
![2-Amino-1-[2-(methylthio)phenyl]ethanone](/img/structure/B13613617.png)
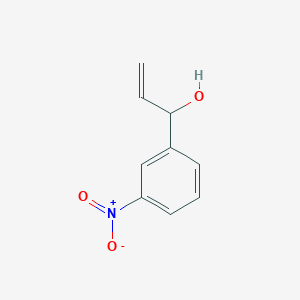
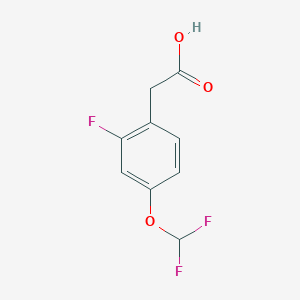
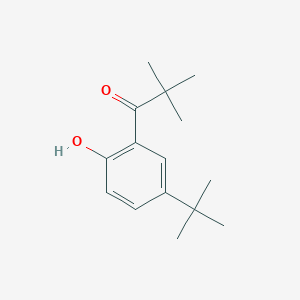
![7-Azaspiro[3.5]nonan-9-ol](/img/structure/B13613644.png)
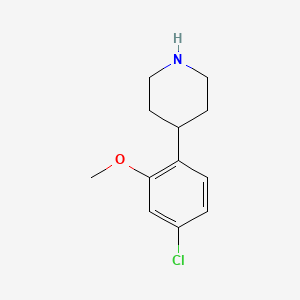
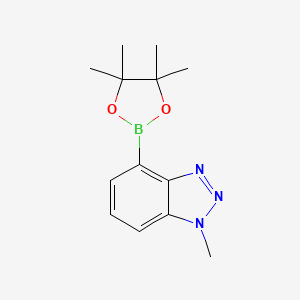
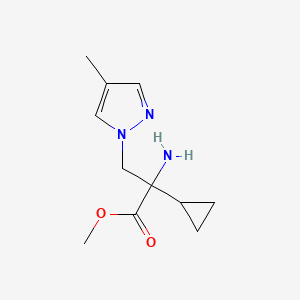
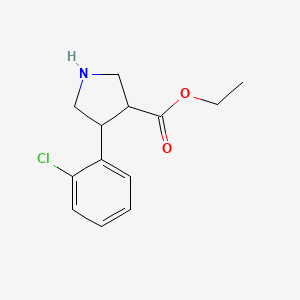
![4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile](/img/structure/B13613668.png)
